Cloflubicyne

Overview

Description

Cloflubicyne is a chemical compound which is a chlorinated derivative of BIDN . It’s an irreversible GABA receptor antagonist with powerful convulsant effects .

Molecular Structure Analysis

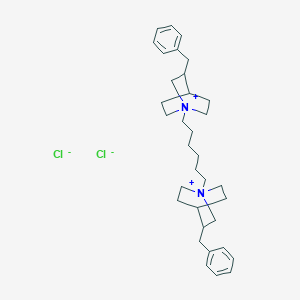

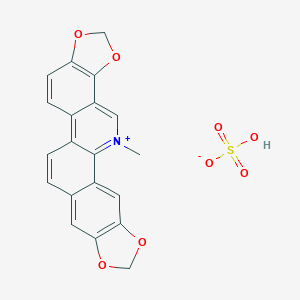

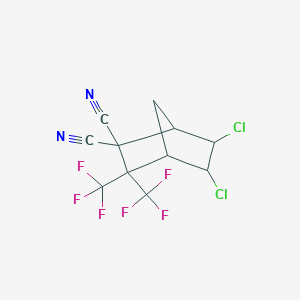

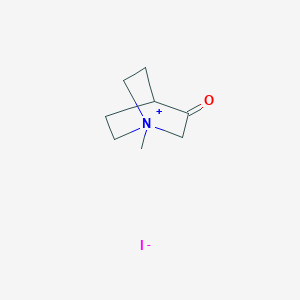

The molecular structure of Cloflubicyne is represented by the IUPAC name 5,6-dichloro-3,3-bis (trifluoromethyl)bicyclo [2.2.1]heptane-2,2-dicarbonitrile . Its molecular formula is C11H6Cl2F6N2 and it has a molar mass of 351.07 g·mol −1 .Physical And Chemical Properties Analysis

Cloflubicyne is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications

Neurological Research

Cloflubicyne: is known as a potent non-competitive GABA antagonist with convulsant effects . This property makes it valuable for neurological studies, particularly in understanding the mechanisms of seizures and developing treatments for conditions like epilepsy. By blocking GABA receptors, researchers can induce seizures in laboratory settings to study their onset, progression, and cessation, providing insights into anticonvulsant drug development.

Insecticide Efficacy Studies

Due to its convulsant properties, Cloflubicyne has been used as a laboratory insecticide . It can serve as a model compound to study the efficacy of new insecticidal formulations. Research in this field can lead to the development of more effective pest control agents that target specific neural pathways in insects.

GABA Receptor Research

Cloflubicyne: ’s role as a GABA receptor antagonist allows scientists to study the function and structure of these receptors . Understanding how Cloflubicyne interacts with GABA receptors can help in the design of new drugs that modulate these receptors for therapeutic purposes, such as treating anxiety or sleep disorders.

Toxicology and Safety Profiling

The toxicological profile of Cloflubicyne is essential for safety assessments in both environmental and pharmaceutical contexts . Research in this area involves determining the compound’s toxicity levels, its effects on various biological systems, and its environmental impact, contributing to the safe handling and use of chemicals.

Synthesis and Chemical Analysis

The synthesis of Cloflubicyne involves complex chemical processes, which can be studied to improve synthetic methods for similar compounds . Additionally, its analysis using techniques like NMR (Nuclear Magnetic Resonance) can refine analytical methods applicable to a wide range of chemicals.

Mechanism of Action

Target of Action

Cloflubicyne primarily targets the GABA receptors in the nervous system . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. The interaction of Cloflubicyne with these receptors leads to a decrease in inhibitory signals, which can result in convulsions .

Mode of Action

Cloflubicyne acts as an irreversible antagonist of the GABA receptors This results in a decrease in the inhibitory signals transmitted by GABA, leading to an increase in neuronal excitability .

Biochemical Pathways

This disruption can lead to changes in neuronal excitability and synaptic transmission, which can ultimately result in convulsions .

Result of Action

The primary molecular effect of Cloflubicyne is the inhibition of GABA receptors, leading to an increase in neuronal excitability . On a cellular level, this can result in changes in neuronal firing patterns and potentially lead to convulsions . These effects can manifest clinically as symptoms of convulsions or seizures.

Safety and Hazards

properties

IUPAC Name |

5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESZNJQNKSALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274166 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cloflubicyne | |

CAS RN |

224790-70-9 | |

| Record name | Cloflubicyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)